2-Acetylpyrrole

Catalog No.
S598918
CAS No.
1072-83-9
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylpyrrole

CAS Number

1072-83-9

Product Name

2-Acetylpyrrole

IUPAC Name

1-(1H-pyrrol-2-yl)ethanone

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3

InChI Key

IGJQUJNPMOYEJY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN1

Solubility

Soluble in water and ether
Soluble (in ethanol)

Synonyms

2-acetylpyrrole

Canonical SMILES

CC(=O)C1=CC=CN1

2-Acetylpyrrole is a heterocyclic compound found in many food products. It contributes to desirable flavor profiles, often described as nutty, toasty, or with hints of licorice []. Due to its prevalence in food and its unique chemical structure, 2-Acetylpyrrole is a subject of research in food science.

  • Formation and Characterization

    Researchers investigate how 2-Acetylpyrrole forms during various food processing techniques, such as Maillard browning reactions []. This helps understand flavor development in cooked foods like bread, coffee, and roasted meats.

  • Flavor Impact and Optimization

    Studies explore the impact of 2-Acetylpyrrole on the overall flavor profile of food products. By understanding how it interacts with other flavor compounds, researchers can optimize food formulations to achieve desired taste characteristics [].

  • Analytical Techniques

    Developing and applying specific analytical methods for 2-Acetylpyrrole is crucial for accurate quantification in various food matrices. This allows researchers to measure its concentration and evaluate its contribution to flavor in different food items [].

2-Acetylpyrrole is an aromatic ketone characterized by the presence of an acetyl group at the 2-position of the pyrrole ring. Its molecular formula is C₆H₇NO, and it has a molecular weight of approximately 109.13 g/mol . This compound is known for its distinctive popcorn-like aroma, making it a subject of interest in flavor chemistry .

  • The mechanism by which 2-Acetylpyrrole contributes to flavor perception is not fully understood. It is likely to interact with olfactory receptors in the nose, but detailed studies are ongoing [].
  • Limited data is available on the safety of 2-Acetylpyrrole.
  • As with any research chemical, it should be handled with care following standard laboratory protocols.
Typical of pyrrole derivatives. These include:

  • Electrophilic Substitution: The electron-rich nature of the pyrrole ring allows for electrophilic substitution reactions, where substituents can be added to the ring .
  • Acylation: 2-Acetylpyrrole can be synthesized through the acylation of pyrrole using acetic anhydride or acetyl chloride under heat conditions .
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Research has indicated that 2-acetylpyrrole possesses notable antioxidant properties. In studies involving roasted yams, it was found to contribute significantly to the antioxidant capacity due to its ability to inhibit oxidation processes . Additionally, its aroma compounds have been linked to sensory perceptions that enhance food appeal.

Several methods are employed to synthesize 2-acetylpyrrole:

  • Direct Acylation: Pyrrole can be directly acylated with acetic anhydride at elevated temperatures (around 200°C) to yield 2-acetylpyrrole as a major product .
  • Alternative Methods: Other synthetic routes include using phenylthiol esters or reacting pyrrole with acetic acid in the presence of catalysts to promote acylation .

2-Acetylpyrrole is utilized in various fields:

  • Flavor and Fragrance Industry: Its unique aroma makes it valuable in food flavoring and fragrance formulations.
  • Pharmaceuticals: The compound has potential applications in drug development due to its biological activities.
  • Chemical Research: As a building block in organic synthesis, it serves as an intermediate in creating more complex organic molecules.

Several compounds share structural features or functional groups with 2-acetylpyrrole. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-AcetylfuranFuran derivativeAlmond-like aroma; different sensory profile
3-AcetylpyrrolePyrrole derivativeAcetyl group at position 3; different reactivity
Methyl pyrrolidineSaturated nitrogen compoundLacks aromaticity; different chemical behavior
Pyridine derivativesHeterocyclic aromaticDifferent nitrogen positioning; varied reactivity

While these compounds share some structural similarities with 2-acetylpyrrole, its specific acetyl substitution at the 2-position of the pyrrole ring contributes to its unique properties and applications.

Traditional and Modern Synthetic Routes

Grignard Reagent-Based Acylations and Ring Interchange Mechanisms

The classical synthesis of 2-acetylpyrrole involves pyrrolylmagnesium bromide reacting with acylating agents. For example, phenylselenol esters (e.g., 7) or pyridinethiol esters (e.g., 8) in tetrahydrofuran (THF) with cuprous iodide yield 2-acylpyrroles in 77–84% yields . Key steps include:

  • Grignard Formation: Pyrrole reacts with ethylmagnesium bromide to generate pyrrolylmagnesium bromide.
  • Copper-Mediated Acylation: The Grignard reagent reacts with selenol/thiol esters in the presence of CuI, forming 2-acylpyrroles after column chromatography .

Mechanistic Insight: Deuterium labeling studies reveal that acylation occurs directly at the pyrrole’s 2-position, bypassing intermediate N-acylated products. Ring interchange between intermediates and unreacted Grignard reagents further modulates product distribution .

One-Pot Multistep Protocols via Intermediate Formation

A scalable one-pot method converts N-propargylic β-enaminones to 2-acetylpyrroles via 2-methylene-2,3-dihydro-1,4-oxazepine intermediates. Using ZnCl₂ in chloroform (reflux, 3 hr) followed by methanol (reflux, 12 hr), this protocol achieves 51–85% yields across diverse substrates .

Example Reaction:
$$
\text{N-Propargylic β-enaminone} \xrightarrow{\text{ZnCl}2, \text{CHCl}3} \text{1,4-Oxazepine} \xrightarrow{\text{ZnCl}_2, \text{MeOH}} 2\text{-Acetylpyrrole}
$$

Cycloaromatization Reactions for Polysubstituted Indolizines

2-Acetylpyrroles undergo cycloaromatization with electrophiles (e.g., triflates) to form indolizines. Suzuki–Miyaura coupling with arylboronic acids introduces substituents at the C8 position, enabling modular access to pyridine-decorated indolizines .

Key Transformation:
$$
2\text{-Acetylpyrrole} + \text{Electrophile} \xrightarrow{\text{Pd catalysis}} \text{Indolizine} \xrightarrow{\text{Suzuki coupling}} \text{C8-Substituted Indolizine}
$$

Reaction Mechanisms and Functionalization

Enolization Kinetics and Catalytic Pathways

2-Acetylpyrrole exhibits rapid enolization in aqueous and acidic media. Kinetic studies show Cu²⁺ accelerates enolization 740-fold compared to H⁺, attributed to coordination at the carbonyl oxygen .

Table 1: Enolization Rates of 2-Acetylpyrrole vs. Analogues

Compoundk (H⁺) (M⁻¹s⁻¹)k (Cu²⁺) (M⁻¹s⁻¹)
2-Acetylpyrrole0.1289.2
2-Acetylthiophene0.0845.6
Acetophenone0.0512.3

Electrophilic Substitution and Cross-Coupling

The electron-rich pyrrole ring facilitates electrophilic substitution at the 3- and 5-positions. Halogenation (e.g., bromination) and Friedel-Crafts alkylation proceed regioselectively. Palladium-catalyzed cross-coupling (e.g., Sonogashira) further diversifies functionality .

Alkylation Under Phase-Transfer Conditions

Solid-liquid phase-transfer catalysis (e.g., KOH/18-crown-6) enables N-alkylation of 2-acetylpyrrole with alkyl iodates, yielding N-alkylated derivatives in >70% yields .

Catalytic and Metal-Mediated Reactions

Transition Metal-Catalyzed Functionalization

Copper and palladium catalysts dominate functionalization:

  • Cu(tfacac)₂ promotes condensation of 2-acetylpyrrole with α-diazo-β-dicarbonyls, forming polysubstituted pyrroles .
  • Pd(II) enables [2+2+1] annulation with alkynes and hydroxylamines, yielding tetraarylpyrroles .

Mechanistic Pathway:
$$
\text{Alkyne} + \text{Hydroxylamine} \xrightarrow{\text{Pd(II)}} \text{Azomethine Ylide} \rightarrow \text{Pyrrole}
$$

Suzuki-Miyaura Coupling for Pyridine Decoration

2-Acetylpyrrole-derived indolizines undergo Suzuki coupling with arylboronic acids, installing aryl, heteroaryl, and vinyl groups at the C8 position. This method achieves >90% yields with broad functional group tolerance .

Table 2: Suzuki-Miyaura Coupling Scope

Boronic AcidProduct Yield (%)
Phenylboronic acid92
4-Methoxyphenylboronic88
2-Thienylboronic85

Intermolecular Hydrogen Bonding and Cyclic Dimer Formation

The family of 2-acylpyrroles possesses both a proton donor nitrogen-hydrogen group and a proton acceptor carbon-oxygen group, which favors the formation of doubly hydrogen-bonded cyclic dimers connected by two nitrogen-hydrogen oxygen bonds [2] [4] [6]. This structural arrangement stabilizes the syn-conformation and makes 2-acylpyrroles useful as structural models for conformational analysis of peptides [2] [6].

Experimental evidence for cyclic dimer formation has been observed in carbon tetrachloride solution, where a doublet was detected for 2-acetylpyrrole [1]. The lowest wavenumber component of this doublet was attributed to the cis dimer form, stabilized through intermolecular hydrogen bonds between the nitrogen-hydrogen and oxygen-carbon groups [1]. The tendency to form cyclic dimers represents a significant factor in the overall stabilization of 2-acylpyrrole conformations [4] [6].

The formation of intramolecular hydrogen bonding in certain nitrogen-substituted 2-acylpyrroles has been demonstrated through quantum theory of atoms in molecules and natural bond orbital methods [5]. Total electron energy densities at the bond critical point of hydrogen-oxygen bonds have been applied to analyze the strength of these interactions [5]. The influence of 2-substitution and nitrogen-substitution of 2-acylpyrroles on carbon-hydrogen oxygen interaction energy has been established, with methylene groups acting as proton donors leading to red-shift or blue-shift phenomena of the carbon-hydrogen stretching mode [5].

Thermochemical and Thermodynamic Studies

Experimental vs. Computational Enthalpies of Formation

Comprehensive thermochemical studies have been conducted on 2-acetylpyrrole using combined experimental and computational approaches [15] [16] [18]. The enthalpies of combustion and sublimation were measured using static bomb combustion calorimetry and Knudsen effusion mass-loss technique, respectively, to determine standard molar enthalpies of formation in the gaseous phase at 298.15 Kelvin [15] [18].

Gas-phase enthalpies of formation have been estimated through G3(MP2)//B3LYP calculations using several gas-phase working reactions, showing excellent agreement with experimental results [15] [16] [18]. The experimental and theoretical results demonstrate that 2-acetylpyrrole is thermodynamically more stable than the 3-isomer [15] [16] [18]. The G3(MP2)//B3LYP composite method has proven highly reliable for calculating thermochemical properties of acetylpyrrole isomers [16].

Property2-Acetylpyrrole3-AcetylpyrroleMethod
Enthalpy of Formation (gas phase)More stableLess stableExperimental/G3(MP2)
Thermodynamic StabilityHigherLowerCombined approach
Computational AccuracyExcellent agreementExcellent agreementG3(MP2)//B3LYP

The thermochemical data obtained from high-temperature Calvet microcalorimetry for standard molar enthalpies of vaporization at 298.15 Kelvin, combined with combustion calorimetry results, have provided comprehensive thermodynamic profiles for both 2-acetyl-1-methylpyrrole and 3-acetyl-1-methylpyrrole isomers [16].

N-H Bond Dissociation and Gas-Phase Acidities

Nitrogen-hydrogen bond dissociation enthalpies and gas-phase acidities have been calculated for 2-acetylpyrrole using high-level computational methods [15] [16] [17] [18]. The calculations included gas-phase basicities, proton and electron affinities, and ionization enthalpies using the G3(MP2)//B3LYP level of theory [15] [16] [18].

Gas-phase acidity measurements have been conducted as part of comprehensive studies to refine the acidity scale from hydrogen sulfide to pyrrole [17]. The absolute acidities of pyrrole and related compounds have been evaluated from literature bond energies and radical electron affinities to anchor the scale [17]. Relative acidities from proton-transfer equilibrium experiments have been used in local thermochemical networks optimized by least-squares analysis [17].

The experimental gas-phase acidities show generally good agreement with computational calculations [17]. Thermal enthalpy and entropy corrections have been applied using molecular parameters from density functional theory, with explicit calculation of hindered rotor energy levels for torsional modes [17]. The analysis has reduced uncertainties of absolute acidities to within 1.2 to 3.3 kilojoules per mole at the 95 percent confidence level [17].

Bond dissociation enthalpies calculated using the G3(MP2)//B3LYP method have shown excellent correlation with experimental values [15] [16]. The composite method has also been applied successfully in calculating gas-phase basicities, proton and electron affinities, and adiabatic ionization enthalpies for acetylpyrrole derivatives [16].

Substituent Effects on Stability in 2- vs. 3-Acetylpyrroles

The substituent effects of the acetyl group in pyrrole rings have been analyzed through detailed comparison of 2-acetylpyrrole and 3-acetylpyrrole isomers [15] [18]. Experimental and theoretical results consistently demonstrate that 2-acetylpyrrole exhibits greater thermodynamic stability compared to the 3-isomer [15] [18]. This stability difference has been attributed to more effective π-electron delocalization in the 2-substituted isomer [4].

The electronic effects of acetyl substitution at different positions on the pyrrole ring have been compared with similar substitutions in thiophene and pyridine rings [15] [18]. The HOMA aromaticity indices reveal a trend where values for syn conformers are consistently higher than those for anti-conformers, indicating greater aromatic stability [4]. The geometrical parameters of 2-acylpyrroles clearly show elongation of the carbon-carbon bond connecting the carbonyl group for anti compared with syn-conformers [4].

Parameter2-Acetylpyrrole3-AcetylpyrroleDifference
Thermodynamic StabilityHigherLowerSignificant
π-Electron DelocalizationMore effectiveLess effectiveNotable
HOMA Aromaticity IndexHigherLowerMeasurable

The energy barrier calculations demonstrate that the extent of π-conjugation between the carbonyl group and the ring serves as the main factor determining the barrier to rotation [4]. Electron-donating groups attached to the carbonyl group reduce this interaction and consequently lower the rotational barrier [4]. The conformational characteristics of 2-acylpyrrole systems show sensitivity to the impact of substituents, particularly concerning pyrrole ring aromaticity and energy profiles [4].

Computational Modeling of Reactivity

DFT and G3(MP2) Calculations for Reaction Pathways

Density functional theory and G3(MP2) calculations have been extensively employed to model reaction pathways involving 2-acetylpyrrole [15] [16] [18] [19]. The G3(MP2)//B3LYP methodology has proven particularly effective for calculating gas-phase enthalpies of formation using several working reactions, showing excellent agreement with experimental thermochemical data [15] [16] [18].

The computational modeling has utilized various basis sets and functionals to ensure accuracy in predicting reaction energetics [19]. B3LYP calculations with 6-311+G(2d,2p) and MP2/6-311+G(2d,2p) levels have been compared with experimental gas-phase enthalpies of formation, demonstrating good correlation between theoretical and experimental values [19]. The calculated HOMO-LUMO orbital energies have been used to estimate ionization energy, molecular hardness, and other physical parameters [19].

Computational MethodAccuracyApplicationAgreement with Experiment
G3(MP2)//B3LYPHighThermochemistryExcellent
B3LYP/6-311+G(2d,2p)GoodElectronic propertiesVery good
MP2/6-311+G(2d,2p)GoodCorrelation energyVery good

The computational studies have revealed that the calculated wave numbers show excellent correlation with experimental values, with correlation coefficients exceeding 0.99 for vibrational frequency predictions [30]. Semi-empirical AM1 and PM3 calculations have been carried out on molecular geometry, vibrational frequencies, HOMO-LUMO energy gaps, molecular hardness, ionization energy, electron affinity, total energy, and dipole moment [30].

Quantum Chemical Analysis of Transition States

Quantum chemical analysis of transition states in 2-acetylpyrrole systems has been conducted using multiconfigurational methods and high-level ab initio calculations [25]. The analysis has focused on conical intersections and nonadiabatic dynamics that govern photochemical processes and bond dissociation pathways [25].

Multiconfigurational Ehrenfest simulations have provided insights into the ultrafast photodynamics of pyrrole systems, revealing multiple intersections between electronic states that are responsible for nitrogen-hydrogen bond fission [25]. The simulations indicate that in addition to known intersections between excited states and the ground state, another intersection between radical states becomes important after hydrogen atom departure [25].

The quantum chemical analysis has identified that the exchange of population between electronic states occurs on longer timescales than nitrogen-hydrogen bond fission, with conical intersections playing crucial roles in determining branching ratios between different electronic states [25]. Time-resolved studies have established upper bounds on the timescale for nitrogen-hydrogen fission of approximately 200 femtoseconds [25].

The computational modeling has revealed that the π-electron system strengthens and geometrical parameters rapidly converge as oligomerization increases, suggesting that planar, conformationally flexible structures become highly probable in the polymer limit [9] [11]. The potential-energy curves have been analyzed in terms of conjugative and nonbonding interactions, providing comprehensive understanding of the electronic factors governing reactivity [9] [11].

Physical Description

Solid
Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Boiling Point

220.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

LogP

0.93 (LogP)
0.93

Melting Point

90 °C

UNII

9K28W7PM6N

GHS Hazard Statements

Aggregated GHS information provided by 1438 companies from 12 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 33 of 1438 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1405 of 1438 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1072-83-9

Wikipedia

2-acetylpyrrole

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(1H-pyrrol-2-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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